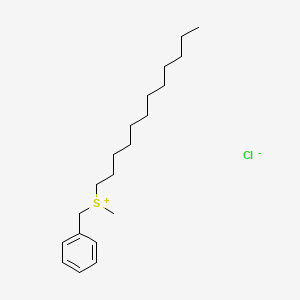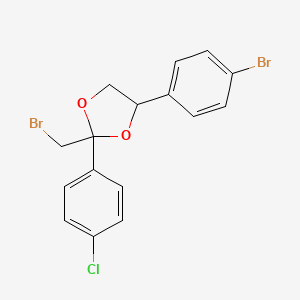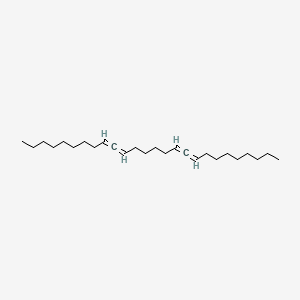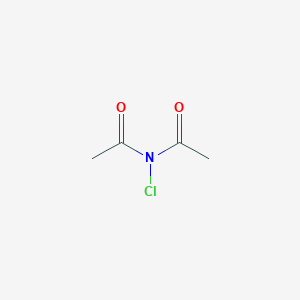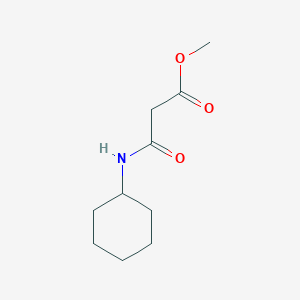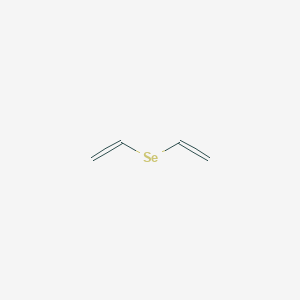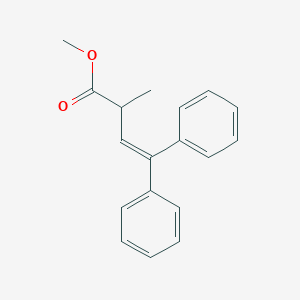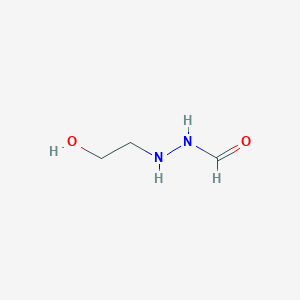
N'-(2-Hydroxyethyl)formohydrazide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N’-(2-Hydroxyethyl)formohydrazide is a chemical compound with the molecular formula C3H8N2O2 It is a derivative of formohydrazide, where a hydroxyethyl group is attached to the nitrogen atom
準備方法
Synthetic Routes and Reaction Conditions
N’-(2-Hydroxyethyl)formohydrazide can be synthesized through the reaction of formohydrazide with ethylene oxide under controlled conditions. The reaction typically involves the use of a solvent such as ethanol or water and is carried out at a temperature range of 50-70°C. The reaction yields N’-(2-Hydroxyethyl)formohydrazide as the primary product.
Industrial Production Methods
In an industrial setting, the production of N’-(2-Hydroxyethyl)formohydrazide may involve the use of continuous flow reactors to ensure consistent product quality and yield. The process may also include purification steps such as recrystallization or distillation to obtain the compound in its pure form.
化学反応の分析
Types of Reactions
N’-(2-Hydroxyethyl)formohydrazide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form hydrazine derivatives.
Substitution: The hydroxyethyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Substitution reactions may involve reagents like alkyl halides or acyl chlorides.
Major Products Formed
Oxidation: Oxidized derivatives of N’-(2-Hydroxyethyl)formohydrazide.
Reduction: Hydrazine derivatives.
Substitution: Various substituted hydrazides depending on the reagents used.
科学的研究の応用
N’-(2-Hydroxyethyl)formohydrazide has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the production of polymers and other industrial chemicals.
作用機序
The mechanism of action of N’-(2-Hydroxyethyl)formohydrazide involves its interaction with specific molecular targets. The hydroxyethyl group allows it to form hydrogen bonds with various biomolecules, influencing their structure and function. The compound may also act as a chelating agent, binding to metal ions and affecting their biological activity.
類似化合物との比較
Similar Compounds
Formohydrazide: The parent compound of N’-(2-Hydroxyethyl)formohydrazide.
Acetyl hydrazine: A similar compound with an acetyl group instead of a hydroxyethyl group.
Benzoyl hydrazine: Contains a benzoyl group attached to the hydrazine moiety.
Uniqueness
N’-(2-Hydroxyethyl)formohydrazide is unique due to the presence of the hydroxyethyl group, which imparts distinct chemical properties and reactivity. This makes it a valuable compound for various applications in research and industry.
特性
CAS番号 |
60098-99-9 |
|---|---|
分子式 |
C3H8N2O2 |
分子量 |
104.11 g/mol |
IUPAC名 |
N-(2-hydroxyethylamino)formamide |
InChI |
InChI=1S/C3H8N2O2/c6-2-1-4-5-3-7/h3-4,6H,1-2H2,(H,5,7) |
InChIキー |
XBMPZLNHQPUKFE-UHFFFAOYSA-N |
正規SMILES |
C(CO)NNC=O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


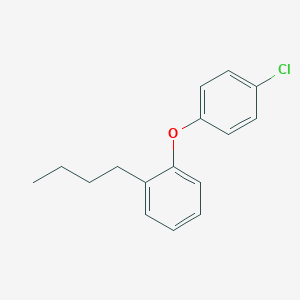
![N-[3-(2,4-Diamino-6-methyl-pyrimidin-5-YL)propyl]-4-methyl-N-phenyl-benzenesulfonamide](/img/structure/B14617622.png)
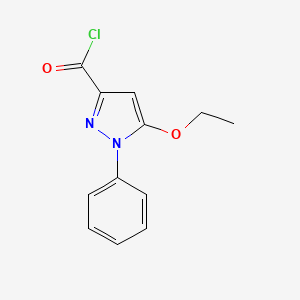

![1-(2-Propylpyrazolo[1,5-a]pyridin-3-yl)butan-1-one](/img/structure/B14617666.png)
![1-[(3-Isocyanatopropyl)sulfanyl]nonane](/img/structure/B14617670.png)
